2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide
Description
2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide is a compound that features both fluorine and trifluoromethyl groups, which are known for their significant roles in pharmaceuticals, agrochemicals, and materials science. The presence of these groups often imparts unique chemical and physical properties to the compound, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-(4-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O/c14-8-3-1-7(2-4-8)11-9(12(18)20)5-6-10(19-11)13(15,16)17/h1-6H,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJZWSJVSLCHMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=N2)C(F)(F)F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nicotinamide derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorine and trifluoromethyl groups on biological systems.
Medicine: Its potential therapeutic applications are being explored, especially in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide exerts its effects involves interactions with molecular targets and pathways influenced by the presence of fluorine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific targets, modulate its reactivity, and influence its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in various organic synthesis applications.
Trifluoromethyl ketones: Known for their valuable properties and applications in medicinal chemistry.
Uniqueness
2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide stands out due to its specific combination of fluorine and trifluoromethyl groups on a nicotinamide backbone, which imparts unique chemical and physical properties not commonly found in other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
